molecular formula C28H31NO5 B11204626 (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

Cat. No.: B11204626
M. Wt: 461.5 g/mol
InChI Key: JYSBICYOSWBDCJ-UHFFFAOYSA-N
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Description

The compound (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone is a complex organic molecule featuring multiple functional groups, including ether, methoxy, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Ether Formation: The 4-ethylphenoxy group can be introduced through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.

    Methoxy Group Introduction: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.

    Final Coupling: The final step involves coupling the isoquinoline derivative with the 2-methoxyphenylmethanone through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s isoquinoline core is of interest in medicinal chemistry for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its derivatives for drug development.

Medicine

Due to its structural complexity, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug discovery programs.

Industry

In material science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as organic semiconductors or polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. The isoquinoline core can bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone
  • (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-hydroxyphenyl)methanone

Uniqueness

The presence of the 4-ethylphenoxy group and the specific arrangement of methoxy groups make (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This compound’s unique combination of functional groups and structural complexity makes it a valuable subject for scientific research and industrial applications.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C28H31NO5/c1-5-19-10-12-21(13-11-19)34-18-24-23-17-27(33-4)26(32-3)16-20(23)14-15-29(24)28(30)22-8-6-7-9-25(22)31-2/h6-13,16-17,24H,5,14-15,18H2,1-4H3

InChI Key

JYSBICYOSWBDCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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